Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with a molecular formula of C₃₀H₃₃NO₉ and a molecular weight of 551.584 Da . This compound is characterized by its intricate structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the condensation of appropriate starting materials to form the tetrahydroisoquinoline core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Benzoyl Group: The benzoyl group is attached via acylation reactions using reagents like benzoyl chloride.
Final Esterification: The final step involves esterification to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy groups or other reactive sites on the molecule.
Scientific Research Applications
Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with similar compounds such as:
This compound: Similar in structure but with variations in the substitution pattern.
Other Tetrahydroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Methoxybenzoyl Derivatives: Compounds with similar benzoyl groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C30H33NO9 |
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Molecular Weight |
551.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H33NO9/c1-34-24-13-19-11-12-31(29(32)20-14-26(36-3)28(38-5)27(15-20)37-4)23(22(19)16-25(24)35-2)17-40-21-9-7-18(8-10-21)30(33)39-6/h7-10,13-16,23H,11-12,17H2,1-6H3 |
InChI Key |
BERVVJSIQBHAAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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